molecular formula C13H15ClN2O2 B1266493 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride CAS No. 40431-45-6

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride

Cat. No. B1266493
CAS RN: 40431-45-6
M. Wt: 266.72 g/mol
InChI Key: ULUFFFPURQWXJJ-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole is a novel aromatic amine compound . It’s also known as δ-Carboline . It’s used in the production of organic electroluminescent devices and displays .


Synthesis Analysis

The synthesis of such compounds often involves the Fischer reaction . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .


Molecular Structure Analysis

The molecular structure of 5H-Pyrido(4,3-b)indole is represented by the SMILES string C1(C=CC=C2)=C2NC3=CC=NC=C13 .


Chemical Reactions Analysis

In the presence of electron-withdrawing groups, the process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .


Physical And Chemical Properties Analysis

The compound is in powder form . Its melting point is between 209-214 °C .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .

properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUFFFPURQWXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193451
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride

CAS RN

40431-45-6
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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